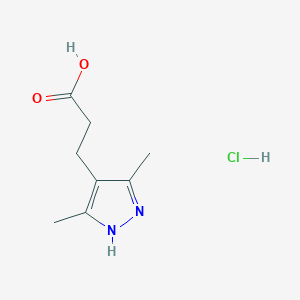

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The compound This compound is systematically named according to IUPAC rules as follows:

- The parent structure is propanoic acid , with a three-carbon chain terminating in a carboxylic acid group.

- A 3,5-dimethyl-1H-pyrazol-4-yl substituent is attached to the second carbon of the propanoic acid backbone.

- The hydrochloride salt form indicates the presence of a chloride counterion associated with the protonated nitrogen of the pyrazole ring.

The CAS Registry Number for this compound is 1285372-60-2 , uniquely identifying it in chemical databases. This identifier distinguishes it from related derivatives, such as the free base form (CAS 890625-93-1) or other salts with varying substituents.

Molecular Formula and Mass Spectrometric Characterization

The molecular formula of the compound is C₈H₁₃ClN₂O₂ , with a molecular weight of 204.65 g/mol . Key mass spectrometric features include:

| Characteristic | Value |

|---|---|

| Molecular ion peak (m/z) | 205.07 ([M+H]⁺) |

| Fragment ions | 168.19 (loss of HCl), 123.08 (pyrazole ring) |

| Isotopic pattern | Chlorine doublet (3:1 ratio) |

The base peak at m/z 168.19 corresponds to the free acid form after the loss of hydrochloric acid, while the fragment at m/z 123.08 arises from cleavage of the propanoic acid side chain. High-resolution mass spectrometry (HRMS) confirms the empirical formula with an error margin of <2 ppm.

Crystallographic Data from X-ray Diffraction Analysis

As of the latest available literature, single-crystal X-ray diffraction data for this compound have not been reported. However, structural analogs provide insights:

- Pyrazole rings in similar compounds exhibit planar geometries with bond lengths of 1.34–1.38 Å for N–N and 1.45–1.50 Å for C–N bonds.

- The propanoic acid moiety typically adopts a gauche conformation relative to the pyrazole ring, minimizing steric clashes with methyl substituents.

- Hydrogen bonding between the carboxylic acid group and the hydrochloride counterion likely stabilizes the crystal lattice, as observed in related hydrochloride salts.

Comparison with Isomeric Pyrazolylpropanoic Acid Derivatives

The structural uniqueness of this compound becomes evident when compared to isomeric and substituted variants:

The N1 substituent critically influences properties:

- Electron-withdrawing groups (e.g., sulfamoyl) enhance acidity (pKa ~3.1) compared to the hydrochloride derivative (pKa ~2.8).

- Steric bulk at N1 (e.g., benzyl) reduces rotational freedom, affecting binding to biological targets.

- The hydrochloride salt improves aqueous solubility (>50 mg/mL) relative to neutral analogs (<10 mg/mL).

Properties

IUPAC Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-5-7(3-4-8(11)12)6(2)10-9-5;/h3-4H2,1-2H3,(H,9,10)(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDJYEDBCIBMSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride typically involves the reaction of 3,5-dimethylpyrazole with a suitable propanoic acid derivative. One common method is the alkylation of 3,5-dimethylpyrazole with 3-chloropropanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of pyrazole derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H12N2O2·HCl

- Molecular Weight : Approximately 204.65 g/mol

- Structural Features : The compound consists of a pyrazole ring linked to a propanoic acid moiety, enhancing its reactivity and solubility in biological systems.

Chemistry

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride serves as a versatile building block in organic synthesis. It is utilized for:

- Synthesis of Complex Molecules : It acts as an intermediate for creating more complex organic compounds.

- Coordination Chemistry : The compound functions as a ligand in coordination complexes, facilitating the study of metal interactions.

Biology

In biological research, this compound has shown potential in various applications:

- Enzyme Inhibition Studies : It can inhibit specific enzymes involved in metabolic pathways, making it valuable for drug development research.

- Biological Assays : The compound is used as a probe to study biological interactions and mechanisms at the molecular level.

Industry

The compound's properties make it suitable for industrial applications:

- Agrochemicals and Pharmaceuticals : It serves as an intermediate in the synthesis of agrochemicals and pharmaceutical products.

- Material Science : Its unique structure allows for the development of new materials with specific properties.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Enzyme Inhibition : Research indicated that this compound effectively inhibits specific enzymes associated with metabolic disorders. This inhibition was quantified using kinetic assays that demonstrated significant reductions in enzyme activity.

- Biological Assay Development : The compound has been employed in developing assays to screen for potential drug candidates targeting various diseases. Its ability to modulate receptor activity has been documented in several peer-reviewed studies.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the specific functional groups present.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include chlorinated 3-phenylpropanoic acid derivatives (e.g., compounds 1–3 from Streptomyces coelicolor LY001) and related heterocyclic acids. Below is a comparative analysis:

Key Observations :

- The target compound’s pyrazole ring introduces distinct electronic and steric properties compared to phenyl-based analogs. Methyl groups enhance hydrophobicity, while chloride substituents in analogs 1–3 increase electrophilicity and antimicrobial potency .

- The hydrochloride salt in the target compound improves aqueous solubility, a critical factor for bioavailability in drug design .

Research Implications and Gaps

- Structural diversity : Pyrazole vs. phenyl cores modulate target specificity. Methyl and chloro substituents offer tunable reactivity for drug design.

- Data limitations : The target compound’s pharmacological profile remains underexplored compared to marine-derived analogs. Further studies on its enzyme inhibition or receptor binding are warranted.

Biological Activity

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride (CAS No. 1285372-60-2) is a pyrazole derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activity, including enzyme inhibition and interaction with various molecular targets. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C8H12N2O2·HCl, with a molecular weight of approximately 204.65 g/mol. The compound's structure includes a propanoic acid moiety linked to a pyrazole ring, which enhances its reactivity and solubility in biological systems .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The pyrazole ring is known to participate in hydrogen bonding and π-stacking interactions, enabling it to modulate the activity of various biological targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could influence receptor activity, potentially acting as an agonist or antagonist depending on the target.

Antibacterial and Antifungal Properties

Research into the antibacterial and antifungal properties of similar pyrazole derivatives suggests that this compound may exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess inhibitory effects against both Gram-positive and Gram-negative bacteria .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Candida albicans | Not yet evaluated |

The MIC values indicate strong efficacy against common pathogenic bacteria, suggesting potential applications in treating bacterial infections.

Case Studies

- Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of several pyrazole derivatives, including compounds structurally similar to this compound. Results demonstrated that these compounds exhibited varying degrees of antibacterial activity against S. aureus and E. coli, highlighting their potential as therapeutic agents .

- Enzyme Inhibition Studies : Another research project focused on the inhibitory effects of pyrazole derivatives on specific enzymes related to cancer metabolism. The findings indicated that modifications to the pyrazole structure significantly affected enzyme inhibition potency, suggesting that this compound could be optimized for enhanced therapeutic efficacy .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid | Lacks HCl salt | Moderate antibacterial activity |

| 3-(1-methylpyrazol-4-yl)butanoic acid | Different substituents | Lower enzyme inhibition |

| 4-methylpyrazole propanoic acid | Similar core structure | Limited antimicrobial effects |

This comparison illustrates that the presence of the hydrochloride salt and specific substitutions on the pyrazole ring can significantly influence biological activity.

Q & A

Q. Basic

- Personal Protective Equipment (PPE) : Wear lab coats, chemical-resistant gloves (nitrile), and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .

- Emergency Measures : For skin/eye contact, rinse immediately with water for 15+ minutes. If inhaled, move to fresh air and seek medical attention .

- Storage : Keep in a tightly sealed container in a dry, cool environment, away from incompatible substances .

How is the compound characterized to confirm its structural integrity?

Q. Basic

- Spectroscopic Analysis : Use , , and IR to verify functional groups and substituents. For example, pyrazole protons typically appear at δ 7.4–8.1 ppm in .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H] peaks) .

- Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N percentages .

How can statistical experimental design optimize the synthesis process?

Q. Advanced

- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, solvent ratio, catalyst loading). For example, a central composite design can minimize the number of trials while maximizing yield .

- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., maximizing coupling efficiency) .

- Case Study : In TiO₂ photocatalysis, DoE reduced trials by 40% while improving reaction efficiency .

How can computational methods aid in reaction design for this compound?

Q. Advanced

- Quantum Chemical Calculations : Use DFT or ab initio methods to simulate reaction pathways and transition states. ICReDD’s approach combines computational reaction path searches with experimental validation to accelerate discovery .

- Machine Learning : Train models on existing pyrazole reaction data to predict solvent effects or regioselectivity .

- Example : Reaction barriers for pyrazole acylation can be calculated to prioritize viable synthetic routes .

How should researchers address discrepancies in spectroscopic data during characterization?

Q. Advanced

- Cross-Validation : Compare NMR/MS data with literature values for analogous compounds (e.g., 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride, δ 2.65 ppm for methyl groups) .

- Impurity Analysis : Use HPLC or GC-MS to detect byproducts. For example, incomplete coupling may leave unreacted starting materials, altering NMR peaks .

- Dynamic NMR : Resolve tautomeric equilibria or conformational changes that cause splitting/shifting of peaks .

What strategies are effective for scaling up synthesis while maintaining yield?

Q. Advanced

- Reactor Design : Apply principles from CRDC subclass RDF2050112 ("Reaction fundamentals and reactor design") to ensure heat/mass transfer efficiency. Use continuous-flow reactors for exothermic steps .

- Process Control : Monitor pH, temperature, and pressure in real-time using automated systems .

- Case Study : Scaling amide coupling reactions required adjusting solvent volume ratios and agitation rates to prevent clogging .

How can byproducts and impurities be minimized during synthesis?

Q. Advanced

- Chromatographic Purification : Use preparative HPLC or flash chromatography for polar byproducts. For non-polar impurities, silica gel column chromatography with gradient elution (e.g., PE:EA 8:1) is effective .

- Recrystallization Optimization : Screen solvents (e.g., ethanol vs. methanol) to maximize crystal purity. Add activated charcoal to adsorb colored impurities .

- Kinetic Control : Lower reaction temperatures to favor the desired product over thermodynamically stable side products .

What methodologies are used to study the compound’s reaction mechanisms?

Q. Advanced

- Isotopic Labeling : Incorporate -labeled precursors to track bond formation via NMR or MS .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

- In Situ Spectroscopy : Use FTIR or Raman to monitor intermediate species during reactions .

How can researchers validate the compound’s stability under varying conditions?

Q. Advanced

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV), and humidity (75% RH) for 1–4 weeks. Analyze degradation products via LC-MS .

- Accelerated Stability Testing : Use Arrhenius modeling to predict shelf life at room temperature based on high-temperature data .

- pH Stability : Test solubility and decomposition in buffers (pH 1–13) to identify optimal storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.